2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol is a complex organic compound that features a quinoline backbone with a 6-chloro-1,3-benzodioxole moiety attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol typically involves several steps:
Formation of the 6-chloro-1,3-benzodioxole moiety: This can be achieved through the chlorination of 1,3-benzodioxole.
Synthesis of the quinoline backbone: The quinoline structure can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of the two moieties: The final step involves the coupling of the 6-chloro-1,3-benzodioxole moiety with the quinoline backbone through an ethenyl linkage. This can be achieved using a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group on the benzodioxole moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoline backbone.
Quinolin-8-ol: Shares the quinoline backbone but lacks the benzodioxole moiety.
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol: Similar structure but without the chloro substitution.
Uniqueness
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol is unique due to the presence of both the 6-chloro-1,3-benzodioxole moiety and the quinoline backbone, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGAUGABSNNJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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